TMCB
描述
四甲基环丁烷-1,3-二酮 (TMCB) 是一种选择性、ATP 竞争性抑制剂,可抑制酪蛋白激酶 II (CK2) 和细胞外信号调节激酶 8 (ERK8)。它对两种不同的催化 CK2 亚基 α 和 α' 具有不同的抑制常数 (Ki),分别为 83 nM 和 21 nM 。 This compound 主要用于科学研究,因为它能够控制 CK2 的生物活性,使其成为研究磷酸化和去磷酸化过程的宝贵工具 .
科学研究应用
准备方法
四甲基环丁烷-1,3-二酮的合成涉及几个步骤。一种常见的制备方法是从异丁酸或异丁酸酐的热裂解开始,生成二甲基乙烯基酮。 然后,该中间体发生二聚反应,形成四甲基环丁烷-1,3-二酮 。 反应条件通常涉及高温和催化剂的存在,以促进二聚反应过程。
化学反应分析
四甲基环丁烷-1,3-二酮会发生各种化学反应,包括氢化、氧化和取代。一个值得注意的反应是四甲基环丁烷-1,3-二酮的催化氢化,生成 2,2,4,4-四甲基-1,3-环丁二醇 (CBDO)。 该反应通常在 120°C、4 MPa 和 1 小时的条件下,使用钌-锡双金属催化剂进行 。 该反应的选择性很高,顺反比为 1.11,选择性为 73.5% .
作用机制
四甲基环丁烷-1,3-二酮通过选择性抑制 CK2 和 ERK8 发挥作用。 CK2 是一种丝氨酸/苏氨酸激酶,在各种细胞过程中起着至关重要的作用,包括细胞周期调节、凋亡和 DNA 修复 。 通过抑制 CK2,四甲基环丁烷-1,3-二酮会破坏这些过程,导致癌细胞的细胞周期停滞和凋亡 。 ERK8 是丝裂原活化蛋白激酶 (MAPK) 家族的成员,参与调节细胞增殖和分化 。 四甲基环丁烷-1,3-二酮对 ERK8 的抑制会影响这些通路,进一步促使其潜在的治疗效果 .
相似化合物的比较
属性
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905105-89-7 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (TMCB) and how does it interact with it?
A1: [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (this compound) is a selective inhibitor of casein kinase 2 (CK2). [] While the exact binding mechanism is not fully elucidated in the provided research, this compound is known to bind to the catalytic subunit of CK2, inhibiting its activity.
Q2: What are the downstream effects of this compound inhibiting CK2?
A2: Inhibiting CK2 with this compound has been shown to decrease phosphorylation of Nuclear Factor-κB (NF-κB) at the serine 529 position. [] This, in turn, can affect downstream signaling pathways regulated by NF-κB, including those involved in inflammation, cell survival, and apoptosis.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C11H9Br4N3O2. Its molecular weight is 582.87 g/mol.
Q4: Is there any information on the spectroscopic data for this compound?
A4: The provided research articles do not contain specific spectroscopic data (NMR, IR, UV-Vis) for this compound.
Q5: Has this compound shown any catalytic properties in the reported research?
A5: No, the available research does not report any catalytic properties of this compound. Its primary mode of action is through enzymatic inhibition.
Q6: Have any computational chemistry studies been performed on this compound?
A6: While the provided research doesn't include specific computational studies on this compound, its structure and known interactions make it amenable to various computational approaches like molecular docking and molecular dynamics simulations.
Q7: What is known about the stability and formulation of this compound?
A7: Information about the stability of this compound under various conditions and its formulation strategies is not provided in the research articles.
Q8: What are the known toxicological and safety aspects of this compound?
A8: Specific toxicological data for this compound is not included in the provided research. As with any pharmacological agent, thorough preclinical studies would be necessary to assess its safety profile.
Q9: Has any research been conducted on the environmental impact and degradation of this compound?
A9: The provided research articles do not mention any studies on the environmental impact or degradation pathways of this compound.
Q10: Is there any information available on the dissolution and solubility properties of this compound?
A10: The research articles do not offer specific data on the dissolution rate or solubility of this compound in different media. These properties would be crucial for understanding its bioavailability and formulation.
Q11: Are there any alternatives or substitutes for this compound in its role as a CK2 inhibitor?
A11: While the provided research does not directly compare this compound to other CK2 inhibitors, numerous other compounds are known to target this kinase.
Q12: Can you provide a historical context for the research on this compound and its significance?
A14: The research focusing on this compound specifically as a CK2 inhibitor appears to be relatively recent. The significance of this compound lies in its potential as a tool to further investigate the role of CK2 in various physiological and pathological processes, including its involvement in epilepsy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。